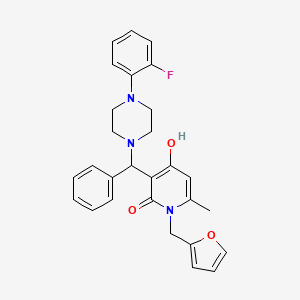
3-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one" is a complex molecule that may be related to various pharmacologically active compounds. The presence of a fluorophenyl group suggests potential activity in the central nervous system (CNS), as fluorine substitution is often used to enhance binding to CNS receptors or transporters . The furan moiety is a common feature in various bioactive compounds and can be involved in interactions with biological targets .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For instance, compounds with a furan ring have been synthesized using a starting material like 3,4-Difluoronirobenzene, indicating that the furan moiety can be introduced in later stages of the synthesis . Similarly, piperazine derivatives with a fluorophenyl group have been synthesized through electrophilic fluorination, which could be a relevant step in the synthesis of the compound . The synthesis of such complex molecules requires careful planning to ensure high yield and purity, minimizing side reactions and byproducts .
Molecular Structure Analysis
The molecular structure of the compound includes several pharmacophores, such as the piperazine ring, which is known to be a feature in many CNS-active agents . The presence of a 2-fluorophenyl group is significant, as it can affect the binding affinity to various receptors or transporters, such as the dopamine transporter (DAT) . The furan ring is another important structural element that can influence the compound's biological activity, possibly through ring-opening reactions that lead to conformationally mobile analogs .
Chemical Reactions Analysis
The compound likely undergoes typical organic reactions based on its functional groups. The piperazine ring can participate in nucleophilic substitution reactions, while the furan ring can undergo electrophilic aromatic substitution. The presence of a hydroxy group suggests potential for esterification or etherification reactions. The fluorine atom on the phenyl ring can influence the reactivity of the ring, making it more susceptible to nucleophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of a hydroxy group suggests potential hydrogen bonding, which could affect solubility and boiling point. The fluorine atom could increase the lipophilicity of the compound, potentially enhancing its ability to cross the blood-brain barrier. The molecular weight, polarity, and steric factors of the substituents would also play a role in determining the compound's properties and its interaction with biological systems .
Applications De Recherche Scientifique
Antidepressant and Antianxiety Activities
Kumar et al. (2017) synthesized a novel series of compounds, starting from 2-acetylfuran, which exhibited significant antidepressant and antianxiety activities evaluated through behavioral tests in albino mice. These compounds were designed to explore the therapeutic potential of furan derivatives in mental health disorders (Kumar et al., 2017).
Antipsychotic Potential
Raviña et al. (2000) prepared a series of butyrophenones that showed affinity for dopamine and serotonin receptors. These compounds were evaluated for their antipsychotic potential through various pharmacological assays, highlighting the importance of conformationally restricted structures in developing new therapeutic agents (Raviña et al., 2000).
Metabolic Studies
Lavrijsen et al. (1992) studied the metabolism of flunarizine in rats, dogs, and humans, providing insights into the biotransformation pathways and species-specific metabolic differences. This research is crucial for understanding the pharmacokinetics of therapeutic compounds (Lavrijsen et al., 1992).
Crystal Structure Analysis
Ullah and Stoeckli-Evans (2021) analyzed the crystal structure of a compound similar to the query, providing valuable information on its molecular conformation and interactions. This study aids in the understanding of structure-activity relationships critical for drug design (Ullah & Stoeckli-Evans, 2021).
PET Imaging for Neurological Applications
Kumata et al. (2015) developed a PET tracer for imaging fatty acid amide hydrolase in the brain, illustrating the use of fluorophenyl derivatives in neuroimaging to study neurodegenerative diseases (Kumata et al., 2015).
Synthesis and Bioactivity
Research by García et al. (2014) and Shakhmaev et al. (2016) explores the synthesis of novel compounds with potential bioactivity, including efforts to develop ligands for PET imaging of serotonin receptors and the catalyzed synthesis of flunarizine, respectively. These studies highlight the ongoing efforts to create more effective and selective therapeutic agents through chemical synthesis (García et al., 2014); (Shakhmaev et al., 2016).
Propriétés
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-20-18-25(33)26(28(34)32(20)19-22-10-7-17-35-22)27(21-8-3-2-4-9-21)31-15-13-30(14-16-31)24-12-6-5-11-23(24)29/h2-12,17-18,27,33H,13-16,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTIXQUEOUMPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)
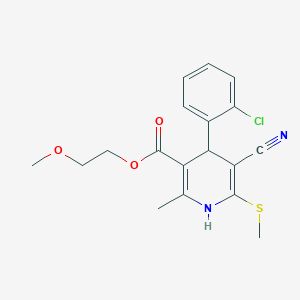

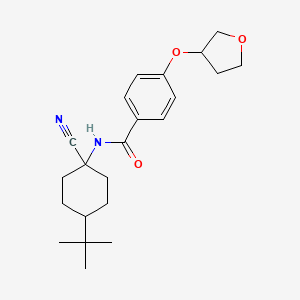
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)
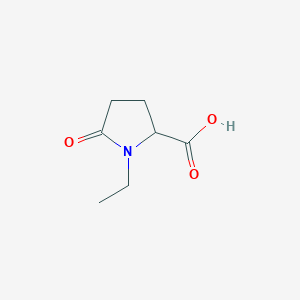

![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
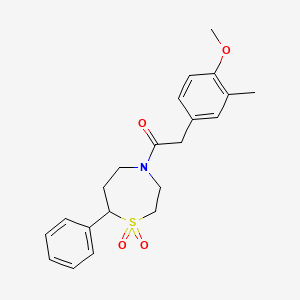
![1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2546171.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)
![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546175.png)